1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
Description
1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is a piperazine derivative featuring a benzoyl group at the 1-position and a 2-(methylsulfanyl)pyridine-3-carbonyl moiety at the 4-position. Piperazine derivatives are frequently explored in drug discovery due to their ability to modulate receptor interactions, particularly in antiviral and enzyme inhibition applications .
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[4-(2-methylsulfanylpyridine-3-carbonyl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19N3O2S/c1-24-16-15(8-5-9-19-16)18(23)21-12-10-20(11-13-21)17(22)14-6-3-2-4-7-14/h2-9H,10-13H2,1H3 |
InChI Key |
JRVGJJZIQIQIHK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the benzoyl group through acylation. The pyridine ring is then functionalized with a methylthio group using nucleophilic substitution reactions. The final step involves coupling the two intermediates under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzoylpiperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The benzoyl and methylthio groups may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target receptor .
Comparison with Similar Compounds
1-Methyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
- Structure : Features a 2,3-dimethylphenyl group instead of benzoyl.
- Key Differences : The dimethylphenyl group increases lipophilicity and may enhance binding to hydrophobic pockets in enzymes or receptors. However, steric hindrance could reduce solubility .
Piperazine Derivatives with Heterocyclic Modifications
1-Benzoyl-4-(2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetyl)piperazine
Piperazine-Based CCR5 Antagonists (e.g., Sch-417690)
- Structure : Includes a 4,6-dimethyl-5-pyrimidinyl carbonyl group and a methoxymethyl-substituted benzyl moiety .
- Key Differences : The benzylic methoxymethyl group in Sch-417690 enhances CCR5 selectivity over muscarinic receptors (M1/M2), reducing off-target effects. Oral bioavailability is superior due to optimized substituent size and polarity .
Substituent Effects on Pharmacokinetics and Bioactivity
Electron-Withdrawing Groups (e.g., Nitro, Trifluoromethyl)
- Example : 1-Benzenesulfonyl-4-(4-nitrophenyl)piperazine .
- Impact : Nitro groups improve metabolic stability but may reduce oral bioavailability due to high polarity. Trifluoromethyl groups (e.g., in 1-(3-trifluoromethylphenyl)piperazine) increase lipophilicity and resistance to oxidative metabolism .
Halogenated Derivatives (e.g., 1-(3-Chloro-4-fluorophenyl)piperazine)
- Impact : Chloro and fluoro substituents enhance tyrosinase inhibition by modulating electron density and steric interactions. These groups also improve blood-brain barrier penetration in CNS-targeted drugs .
Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Substituent Effects on Bioactivity
| Substituent Type | Example Compound | Impact on Properties |
|---|---|---|
| Benzoyl | Target compound | Enhanced π-π interactions, steric bulk |
| Methoxymethyl | Sch-417690 | Improved receptor selectivity, solubility |
| Trifluoromethyl | 1-(3-Trifluoromethylphenyl)piperazine | Increased lipophilicity, metabolic stability |
Biological Activity
1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is a compound of interest due to its potential pharmacological applications, particularly as a selective D3 dopamine receptor agonist. This article reviews the biological activity of this compound, focusing on its receptor interactions, anti-inflammatory properties, and structure-activity relationships (SAR).
Receptor Activity
Recent studies have highlighted the compound's efficacy as a D3 dopamine receptor (D3R) agonist. In a β-arrestin recruitment assay, it exhibited an effective concentration (EC50) of 710 nM, indicating strong agonistic activity at D3R while showing no measurable activity at the D2 receptor (D2R) even at concentrations up to 100 μM. Notably, it also demonstrated antagonistic properties against D2R with an inhibitory concentration (IC50) of 16 μM, suggesting a complex interaction profile that merits further exploration .
Table 1: Receptor Activity Profile of 1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine
| Compound | D3R Agonist Activity (EC50, nM) | D2R Antagonist Activity (IC50, nM) |
|---|---|---|
| 1 | 710 ± 150 | 16,000 ± 3,000 |
Structure-Activity Relationships (SAR)
Understanding the SAR of 1-Benzoyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine is crucial for optimizing its biological activity. Studies have synthesized over 100 analogs to explore modifications in different regions of the scaffold. Key findings include:
- Substituent Variations : Changes to the aryl ether and aryl carboxamide groups significantly impact D3R agonist potency.
- Core Modifications : Alterations to the piperazine core can either enhance or diminish receptor affinity and selectivity.
Table 2: Summary of SAR Findings
| Modification Type | Effect on D3R Activity | Effect on D2R Activity |
|---|---|---|
| Aryl Ether Substitution | Increased potency observed | Decreased activity |
| Piperazine Core Variation | Variable effects noted | Generally reduced |
Case Studies
A notable case study involved the use of similar piperazine derivatives in animal models to assess their therapeutic potential. These studies indicated significant improvements in behavioral outcomes associated with dopamine dysregulation, supporting the hypothesis that selective D3R agonists could be beneficial in treating conditions like schizophrenia and Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
